N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-acetylphenyl isothiocyanate under inert conditions to yield the desired compound. The reaction is usually carried out in anhydrous solvents such as dichloromethane or acetone, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s potential therapeutic effects are being explored, including its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide can be compared with other thiourea derivatives, such as:
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide: Similar in structure but with a methoxy group at the para position, which may alter its biological activity and chemical reactivity.
N-[(3-acetylphenyl)carbamothioyl]-4-chlorobenzamide: Contains a chlorine atom, which can influence its pharmacokinetic properties and interactions with molecular targets.
N-[(3-acetylphenyl)carbamothioyl]cyclohexanecarboxamide: Features a cyclohexane ring, which can affect its solubility and stability.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-11(22)12-6-5-7-14(8-12)20-19(27)21-18(23)13-9-15(24-2)17(26-4)16(10-13)25-3/h5-10H,1-4H3,(H2,20,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXFUFJMEHPXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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